molecular formula C20H35NO14 B1352391 Validamycin B CAS No. 102583-47-1

Validamycin B

Cat. No.: B1352391
CAS No.: 102583-47-1
M. Wt: 513.5 g/mol
InChI Key: QYKWCMVFBWGYRE-IVFZNUECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Validamycin B” is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclohexyl structure

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Target of Action

Validamycin B, like its analog Validamycin A, is a glycosidase inhibitor . Its primary targets are the enzymes trehalases . Trehalases are responsible for the degradation of trehalose, a type of sugar that serves as a storage carbohydrate and plays a vital role in various biological processes such as the active transport of glucose in insects and fungi .

Mode of Action

This compound acts as a competitive inhibitor for trehalase . It is structurally similar to trehalose and competes with it for binding to the active site of the enzyme . This inhibits the enzyme’s ability to degrade trehalose, disrupting the normal metabolic processes of the organism .

Biochemical Pathways

The inhibition of trehalase by this compound affects the trehalose metabolic pathway . Trehalose, unable to be broken down due to the inhibition of trehalase, accumulates within the cell . This can disrupt the normal functioning of the cell and lead to a variety of downstream effects, including impaired glucose transport and energy supply .

Pharmacokinetics

It is known that validamycin a, a closely related compound, is rapidly degraded by microorganisms in the soil . This suggests that this compound may also be subject to rapid biodegradation, which could impact its bioavailability.

Result of Action

The inhibition of trehalase by this compound leads to the disruption of normal cellular processes. In fungi, this results in the suppression of fungal growth, exhibiting a fungicidal effect .

Action Environment

This compound is used as a fungicide in the agricultural sector . Its efficacy can be influenced by various environmental factors such as soil composition, temperature, and moisture levels. For instance, its rapid degradation by soil microorganisms could reduce its persistence in the environment and thereby its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. The starting materials are often simple sugars or cyclohexane derivatives, which undergo a series of transformations to yield the final product.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques such as enzymatic synthesis, chemoenzymatic methods, or total synthesis using organic chemistry principles. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-(hydroxymethyl)oxane-3,4,5-triol: A simpler analog with fewer hydroxyl groups.

    (1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)cyclohexane: Another cyclohexane derivative with similar functional groups.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple hydroxyl groups with a cyclohexyl backbone

Properties

IUPAC Name

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO14/c22-2-5-1-7(12(27)15(30)10(5)25)21-9-11(26)6(3-23)19(17(32)14(9)29)35-20-18(33)16(31)13(28)8(4-24)34-20/h1,6-33H,2-4H2/t6-,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKWCMVFBWGYRE-IVFZNUECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@@H]([C@H]([C@@H]([C@@H]1N[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)CO)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907774
Record name 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102583-47-1
Record name Validamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102583471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.